molecular formula C21H24N2O4 B5301493 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B5301493
M. Wt: 368.4 g/mol
InChI Key: LDOUJPPCDUYUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as DPNB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DPNB has been found to have various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood. However, it has been found to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are inflammatory mediators. Additionally, this compound has been found to reduce the expression of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its selective inhibition of COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of other enzymes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of this compound. Another area of research could focus on studying the effects of this compound on different types of cancer cells. Additionally, future research could explore the potential of this compound as a treatment for other inflammatory diseases, such as osteoarthritis and inflammatory bowel disease. Finally, research could focus on developing new analogs of this compound with improved pharmacological properties.

Synthesis Methods

2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This compound is then reacted with N-(2-aminophenyl)piperidine to form this compound.

Scientific Research Applications

2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied in the field of medicinal chemistry due to its various biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, this compound has shown anti-tumor properties, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

2,6-dimethoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-17-11-8-12-18(27-2)19(17)20(24)22-16-10-5-4-9-15(16)21(25)23-13-6-3-7-14-23/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOUJPPCDUYUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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